

Off-target effects of GSK2973980A to consider

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Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303

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Technical Support Center: GSK2973980A

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **GSK2973980A**, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **GSK2973980A**?

GSK2973980A is a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the terminal step of triglyceride synthesis.

Q2: What are the known off-targets for **GSK2973980A**?

Based on preclinical assessments, **GSK2973980A** has been shown to be highly selective for DGAT1. Key enzymes that were evaluated for off-target activity include DGAT2, Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), and ACAT2.

Q3: How was the selectivity of **GSK2973980A** determined?

The selectivity of **GSK2973980A** and its precursors was evaluated using in vitro enzymatic assays. These assays measure the inhibitory activity of the compound against the primary target (DGAT1) and potential off-targets (e.g., DGAT2, ACAT1, ACAT2).

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected cellular phenotype observed at high concentrations.	Although highly selective, at supra-physiological concentrations, GSK2973980A might engage with other cellular targets.	- Perform a dose-response experiment to confirm if the effect is concentration-dependent.- Consider using a structurally distinct DGAT1 inhibitor as a control.- Conduct a broad off-target screening panel (e.g., kinase panel, receptor panel) to identify potential secondary targets.
Inconsistent results in in vivo models.	Differences in species-specific enzyme homology or metabolism could lead to varied on-target and off-target effects.	- Verify the sequence homology of DGAT1 and key off-targets between the species used and humans.- Characterize the pharmacokinetic and pharmacodynamic profile of GSK2973980A in the specific animal model.
Observed effects do not align with known DGAT1 biology.	The phenotype might be a result of inhibiting a yet unidentified off-target.	- Consult the literature for known functions of potential off-targets identified in screening panels.- Employ chemoproteomics or other target identification methods to uncover novel binding partners.

Data on Off-Target Effects

The selectivity of a precursor to **GSK2973980A**, compound S-12a, was evaluated against other key acyltransferases. The data demonstrates a high degree of selectivity for DGAT1.

Target Enzyme	Selectivity Fold vs. hDGAT1
Human DGAT2	>1000
Human ACAT1 (SOAT1)	>1000
Human ACAT2 (SOAT2)	>1000

Data extracted from Cheung, M. et al. (2018). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters, 9(2), 103-108.

Experimental Protocols

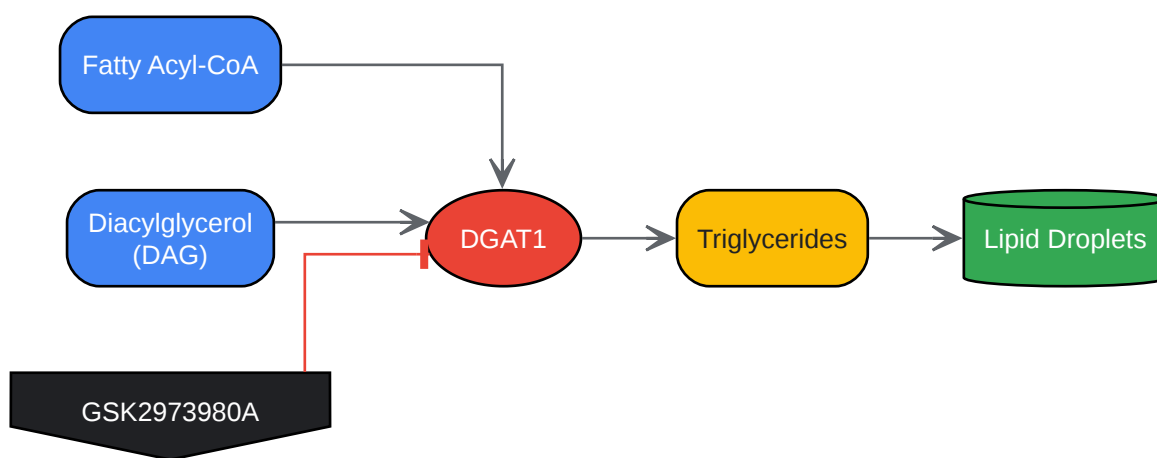
In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target enzyme.

- Enzyme and Substrate Preparation:
 - Recombinantly express and purify the target enzymes (e.g., human DGAT1, DGAT2, ACAT1, ACAT2).
 - Prepare the specific substrates for each enzyme in an appropriate buffer.
- Compound Preparation:
 - Prepare a stock solution of **GSK2973980A** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions to create a range of compound concentrations for IC₅₀ determination.
- Assay Reaction:
 - In a microplate, combine the enzyme, substrate, and varying concentrations of the test compound.
 - Include appropriate controls (no enzyme, no substrate, no compound).

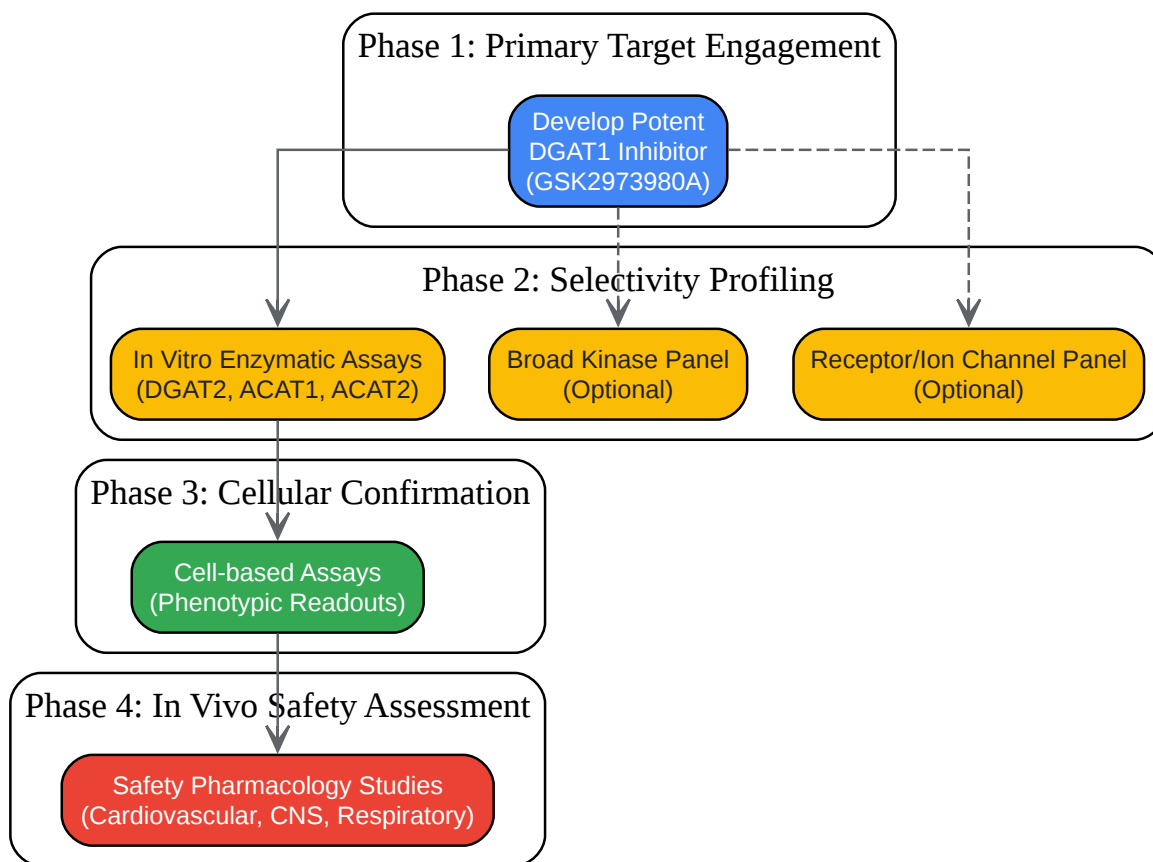
- Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
- Detection:
 - Terminate the reaction.
 - Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, mass spectrometry).
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
 - Selectivity is calculated as the ratio of the IC₅₀ value for the off-target to the IC₅₀ value for the primary target.

Visualizations



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Caption: DGAT1 signaling pathway and the inhibitory action of **GSK2973980A**.



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Caption: A typical workflow for assessing the off-target effects of a selective inhibitor.

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